REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>CO.C1COCC1.[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
MeOH THF
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated under 75 psi overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite® cake
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a black oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (0-30% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(OC2=C(C=CC=C2)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |